N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide, though quite a mouthful, is an intriguing compound. Let’s break it down:
Structure: It consists of a cyclohexane ring with a carboxamide group attached to it. The hexafluoroalkyl substituents add an interesting twist.
Preparation Methods
Synthetic Routes::
Direct Synthesis: One approach involves the direct reaction of hexafluoroisopropanol (HFIP) with cyclohexanecarboxylic acid chloride, followed by amidation with morpholine-4-ethylamine.
Stepwise Synthesis: Another method starts with the preparation of hexafluoroisopropanol (HFIP) from hexafluoroacetone. HFIP then reacts with cyclohexanecarboxylic acid to form the intermediate, which is subsequently amidated with morpholine-4-ethylamine.
Industrial Scale: Large-scale production typically involves continuous-flow processes, ensuring efficiency and purity.
Chemical Reactions Analysis
Reactivity: This compound is stable due to the hexafluoroalkyl groups, but it can undergo various reactions
Common Reagents: Lewis acids (e.g., AlCl₃), nucleophiles (e.g., amines), and oxidants (e.g., H₂O₂).
Major Products: Amide derivatives, fluorinated alcohols, and related compounds.
Scientific Research Applications
Chemistry: Used as a solvent in peptide synthesis due to its high ionizing power.
Biology: Facilitates certain reactions in drug discovery and bioconjugation.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in materials science and lithography.
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or cellular components.
Pathways: Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its hexafluoroalkyl substituents set it apart.
Similar Compounds: Related compounds include hexafluoroacetone, hexafluoroisopropanol, and other fluorinated derivatives.
Properties
Molecular Formula |
C16H25F6N3O2 |
---|---|
Molecular Weight |
405.38 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylethylamino)propan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H25F6N3O2/c17-15(18,19)14(16(20,21)22,23-6-7-25-8-10-27-11-9-25)24-13(26)12-4-2-1-3-5-12/h12,23H,1-11H2,(H,24,26) |
InChI Key |
CNQFFFFNPJVQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCN2CCOCC2 |
Origin of Product |
United States |
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